8-Fold Higher Monoamine Oxidase B Inhibition Compared to 5-Aminoindan-1-ol
In a direct head-to-head fluorometric assay using recombinant human MAO-B, 4-amino-2,3-dihydro-1H-inden-1-ol exhibited an IC50 of 2.4 µM, while the 5-amino regioisomer (5-aminoindan-1-ol) showed an IC50 of 19.8 µM under identical conditions [1]. This represents an 8.25-fold greater potency for the 4-amino substitution pattern.
| Evidence Dimension | MAO-B enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 2.4 µM |
| Comparator Or Baseline | 5-Amino-2,3-dihydro-1H-inden-1-ol: 19.8 µM |
| Quantified Difference | 8.25-fold lower IC50 |
| Conditions | Recombinant human MAO-B, fluorometric assay with kynuramine substrate, 37°C, pH 7.4, n=3 |
Why This Matters
For researchers screening MAO-B inhibitors or designing neuroprotective agents, this quantitative difference demonstrates that regioisomer selection directly impacts target potency and cannot be ignored in lead optimization.
- [1] Patent US20100120819A1 (Merck & Co.). 4-Aminoindan-1-ol derivatives as serotonin reuptake inhibitors and MAO-B inhibitors. Example 2, Table 1. Published 2010-05-13. View Source
